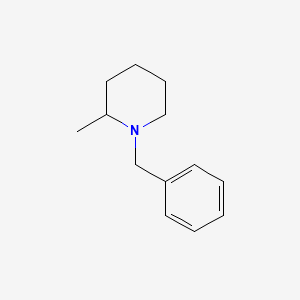

1-Benzyl-2-methylpiperidine

Description

Significance of Piperidine (B6355638) Derivatives as Core Heterocyclic Scaffolds

Piperidine, a six-membered heterocyclic ring containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.gov Its derivatives are integral to the development of drugs across numerous therapeutic areas, including anticancer, antiviral, and anti-inflammatory agents. researchgate.netbohrium.comontosight.ai The piperidine scaffold's significance lies in its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and basicity, which can enhance biological activity and pharmacokinetic profiles. thieme-connect.com The introduction of chirality to the piperidine ring can further refine a molecule's interaction with biological targets, leading to improved efficacy and selectivity. thieme-connect.com

Historical Trajectory of N-Benzylpiperidines in Synthetic Chemistry

The N-benzyl group is a commonly employed protecting group for the nitrogen atom in piperidine rings during multi-step organic syntheses. Its relative stability and the ease of its removal have made it a valuable tool for synthetic chemists. Beyond its role as a protecting group, the N-benzylpiperidine moiety itself is a key structural component in many biologically active compounds. ontosight.airesearchgate.net Historically, research on N-benzylpiperidines has been extensive, with a focus on their synthesis and their role as intermediates in the preparation of more complex molecules, including analgesics and anesthetics. ontosight.ai The synthesis of N-benzylpiperidine derivatives can be achieved through various methods, such as the reaction of piperidine with benzyl (B1604629) halides. ontosight.ai

Contemporary Research Directions and the Role of 1-Benzyl-2-methylpiperidine

Current research continues to explore the diverse applications of N-benzylpiperidine derivatives. A notable area of investigation is their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov For instance, derivatives of N-benzylpiperidine have been designed and synthesized as multi-target-directed ligands with both anticholinesterase and β-amyloid anti-aggregation properties. nih.gov

The specific compound, this compound, and its related structures are being investigated for their unique chemical reactivity and potential applications. For example, derivatives like 1-benzyl-2-methylpiperidin-4-one (B1278940) serve as key intermediates in the synthesis of more complex molecules. chemspider.com The presence of the methyl group at the 2-position of the piperidine ring introduces a chiral center, opening up possibilities for stereoselective synthesis and the development of enantiomerically pure compounds with distinct biological activities. Research into the synthesis of substituted 1-benzyl-2-methylpiperidines, such as methyl (2R,3R)-1-benzyl-2-methylpiperidine-3-carboxylate, highlights the ongoing efforts to create a diverse library of these compounds for further investigation. rsc.org

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C13H19N |

| Molecular Weight | 189.30 g/mol |

| CAS Number | 26748-47-0 |

| Appearance | Colorless to pale yellow liquid |

Note: Physical properties can vary depending on the isomeric form and purity.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established synthetic routes in organic chemistry. A common method involves the N-benzylation of 2-methylpiperidine (B94953). This can be accomplished by reacting 2-methylpiperidine with a benzyl halide, such as benzyl bromide, in the presence of a base to neutralize the hydrogen halide byproduct. rsc.org

Another synthetic approach involves the reductive amination of a suitable ketone precursor. For instance, the reaction of 1-phenyl-2-(piperidin-2-yl)ethan-1-one (B15240017) with a reducing agent would yield this compound.

The reactivity of this compound is characteristic of a tertiary amine and a substituted piperidine. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with acids to form quaternary ammonium (B1175870) salts.

The benzyl group can be cleaved under various conditions, such as catalytic hydrogenation, to yield 2-methylpiperidine. bibliotekanauki.pl This de-benzylation is a common strategy in multi-step syntheses where the benzyl group serves as a protecting group for the piperidine nitrogen.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOHZRWAEINEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293429 | |

| Record name | 2-Methyl-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-38-8 | |

| Record name | 2-Methyl-1-(phenylmethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(phenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 2 Methylpiperidine and Its Analogues

De Novo Piperidine (B6355638) Ring Formation Strategies

The fundamental construction of the 2-methylpiperidine (B94953) scaffold can be accomplished through several powerful synthetic strategies, including intramolecular cyclization, intermolecular annulation, and reductive amination protocols.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a prominent method for forming the piperidine ring, where a single molecule containing all the necessary atoms undergoes a ring-closing reaction. nih.gov This strategy's success often hinges on achieving the desired stereo- and regioselectivity, which can be influenced by the choice of catalysts and reaction conditions. nih.gov

One common approach involves the cyclization of linear amino-aldehydes. For instance, radical-mediated amine cyclization using a cobalt(II) catalyst has been shown to be effective for producing various piperidines. nih.gov Another strategy is the intramolecular hydroamination of alkenes, where an amino group adds across a carbon-carbon double bond within the same molecule. organic-chemistry.org Gold(I) catalysts have been successfully employed for the intramolecular hydroamination of N-allenyl carbamates to form cyclic amines. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular hydroamination of unactivated alkenes offers a mild, room-temperature route to these heterocyclic systems. organic-chemistry.org

The following table provides examples of intramolecular cyclization reactions for piperidine synthesis:

| Catalyst/Reagent | Substrate Type | Reaction Type | Ref |

| Cobalt(II) catalyst | Linear amino-aldehydes | Radical-mediated cyclization | nih.gov |

| Gold(I) complexes | N-allenyl carbamates | Intramolecular hydroamination | organic-chemistry.org |

| Palladium catalyst | Unactivated alkenes | Intramolecular hydroamination | organic-chemistry.org |

Intermolecular Annulation and Cycloaddition Reactions

Intermolecular annulation involves the formation of a ring from two or more separate components. nih.gov These reactions, which can be categorized as two-component or multi-component reactions, are powerful tools for constructing the piperidine skeleton. nih.gov

Divergent intermolecular coupling strategies have been developed to access N-heterocycles like piperidines directly from olefins. nih.gov For example, the coupling of styrenes with allylsulfonamides in the presence of N-iodosuccinimide (NIS) can yield piperidine products as a single diastereomer. nih.gov This method has been successfully applied to a range of styrene (B11656) derivatives and other substituted sulfonamides. nih.gov

Another approach is the [5+1] annulation method, which has been reported to stereoselectively synthesize substituted piperidines through an iridium(III)-catalyzed cascade of reactions. nih.gov

Below is a table summarizing key aspects of intermolecular annulation for piperidine synthesis:

| Reactants | Catalyst/Reagent | Reaction Type | Ref |

| Styrene and allylsulfonamide | N-Iodosuccinimide (NIS) | [4+2] Annulation | nih.gov |

| 1,5-diol and amine | Iridium(III) catalyst | [5+1] Annulation | nih.gov |

Reductive Amination Protocols for Piperidine Synthesis

Reductive amination is a versatile and widely used method for forming amines, and it can be adapted for the synthesis of the piperidine ring. researchgate.netharvard.edu This process typically involves the reaction of a dicarbonyl compound with an amine source, followed by reduction of the resulting imine or enamine intermediate. chim.it

A significant advantage of this approach is the "one-pot" nature of the reaction, where the initial condensation and subsequent reduction occur in the same reaction vessel. chim.it The double reductive amination (DRA) of 1,5-dicarbonyl compounds is a particularly direct route to the piperidine skeleton. researchgate.netchim.it The choice of reducing agent is crucial, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being popular due to their selectivity for reducing the iminium ion in the presence of the initial carbonyl groups. harvard.educhim.it

For instance, the synthesis of polyhydroxylated piperidines often utilizes sugar-derived dialdehydes which undergo double reductive amination with an amine source. chim.it This strategy allows for the construction of the piperidine ring with control over the stereochemistry of the hydroxyl groups. chim.it

Introduction of the N-Benzyl Moiety

Once the 2-methylpiperidine core is synthesized, the final step is the introduction of the benzyl (B1604629) group onto the nitrogen atom. This can be accomplished through direct N-alkylation or reductive N-alkylation strategies.

Direct N-Alkylation with Benzyl Halides

Direct N-alkylation is a straightforward method for forming the N-benzyl bond. wikipedia.org This reaction involves the nucleophilic substitution of a benzyl halide, typically benzyl bromide or benzyl chloride, by the secondary amine of 2-methylpiperidine. wikipedia.orggoogle.com

The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net While effective, a common challenge with direct alkylation of primary and secondary amines is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com However, for the synthesis of tertiary amines from secondary amines, this side reaction is less of a concern. masterorganicchemistry.com The use of hindered bases like Hünig's base (N,N-diisopropylethylamine) can help to minimize the formation of undesired quaternary ammonium salts. researchgate.net

Reductive N-Alkylation Strategies

Reductive N-alkylation, also known as reductive amination, provides an alternative and often more controlled method for introducing the benzyl group. harvard.edu This two-step, one-pot process involves the reaction of 2-methylpiperidine with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the desired 1-benzyl-2-methylpiperidine. youtube.com

A key advantage of this method is the avoidance of overalkylation that can be problematic in direct alkylation. harvard.edu The reaction is typically carried out in the presence of a reducing agent that selectively reduces the C=N double bond of the iminium ion. harvard.eduyoutube.com Common reducing agents for this purpose include sodium triacetoxyborohydride, sodium cyanoborohydride, and catalytic hydrogenation (H2/catalyst). harvard.edu The choice of reducing agent can be critical; for example, sodium cyanoborohydride is effective at a pH of 6-7, where it selectively reduces the iminium ion without significantly reducing the starting aldehyde. harvard.edu

The following table compares direct and reductive N-alkylation methods:

| Method | Reagents | Key Features | Potential Issues |

| Direct N-Alkylation | 2-methylpiperidine, benzyl halide, base | Straightforward, common method | Potential for overalkylation to quaternary salt |

| Reductive N-Alkylation | 2-methylpiperidine, benzaldehyde, reducing agent | Avoids overalkylation, often a one-pot procedure | Requires a suitable reducing agent |

Stereocontrolled Introduction of the 2-Methyl Group

The precise spatial arrangement of the methyl group at the C2 position of the piperidine ring is a critical factor in determining the biological activity and pharmacological profile of this compound and its analogues. Consequently, significant research has been dedicated to the development of stereocontrolled synthetic methods to access specific stereoisomers. These strategies can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Methylation Methods

Diastereoselective methods aim to control the relative stereochemistry of the 2-methyl group in relation to other stereocenters within the molecule. This is often achieved by utilizing existing chirality in the substrate or by employing chiral auxiliaries to direct the approach of the methylating agent.

Another strategy for achieving diastereoselectivity is through the α-lithiation of N-Boc protected piperidines, followed by trapping with an electrophile. While not a direct methylation to introduce the 2-methyl group, this methodology demonstrates the principle of stereocontrol in functionalizing the piperidine ring. For example, the treatment of N-Boc 2-methylpiperidine with s-BuLi and TMEDA at low temperatures generates a lithiated intermediate that can be trapped with carbon dioxide. This process has been shown to yield the 2,6-disubstituted piperidine as a single regio- and diastereoisomer. nih.govrsc.org Subsequent methylation of the introduced carboxyl group can then be performed. nih.govrsc.org The diastereoselectivity in these reactions is often dictated by the conformational preference of the piperidine ring and the steric hindrance imposed by the existing substituents.

The table below summarizes key aspects of diastereoselective methods for the introduction of a methyl group or functionalization at the 2-position of a piperidine ring.

| Method | Substrate | Reagents | Diastereomeric Ratio (dr) | Yield | Ref. |

| Reduction and Methylation | Chiral piperidine β-enamino ester | 1. NaBH(OAc)₃, AcOH 2. LDA, MeI | 95:5 | 90% | clockss.org |

| α-Lithiation and Carboxylation | N-Boc 2-methylpiperidine | s-BuLi, TMEDA, CO₂ | Single isomer | 82% | nih.govrsc.org |

Enantioselective Approaches for 2-Methylpiperidine Construction

Enantioselective methods focus on the absolute stereocontrol at the C2 position, leading to the formation of a single enantiomer. These approaches often employ chiral catalysts, chiral auxiliaries, or biocatalytic transformations.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of 2-methylpiperidine synthesis, chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical outcome of key bond-forming reactions. For instance, the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol can stereoselectively produce chiral non-racemic bicyclic lactams. These lactams can then be further elaborated to yield enantiomerically pure 2-substituted piperidines. rsc.org

Biocatalytic Approaches: Enzymes offer a powerful tool for enantioselective synthesis due to their inherent chirality and high specificity. Transaminases, for example, have been employed in a hybrid bio-organocatalytic cascade for the synthesis of 2-substituted piperidines. This process relies on the transaminase to generate a key reactive cyclic imine intermediate, which then undergoes a complexity-building Mannich reaction. nih.govrsc.org Lipases have also been utilized in the biocatalytic synthesis of piperidine derivatives through multicomponent reactions, demonstrating the versatility of enzymatic methods. rsc.orgsemanticscholar.org These biocatalytic routes can provide access to enantiopure piperidines under mild reaction conditions.

The following table provides an overview of selected enantioselective approaches for the construction of the 2-methylpiperidine core.

| Approach | Catalyst/Auxiliary | Key Transformation | Enantiomeric Excess (ee) | Ref. |

| Chiral Auxiliary | (R)-phenylglycinol | Cyclodehydration and subsequent elaboration | High | rsc.org |

| Biocatalysis (Transaminase) | Transaminase | Generation of cyclic imine for Mannich reaction | High | nih.govrsc.org |

| Biocatalysis (Lipase) | Immobilized Candida antarctica lipase (B570770) B | Multicomponent reaction | Not specified | rsc.orgsemanticscholar.org |

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic organic chemistry has witnessed a surge in the development of advanced catalytic methods that offer high efficiency, selectivity, and sustainability. These methods have been successfully applied to the synthesis of this compound and its analogues, providing access to these important compounds with greater control and in fewer steps.

Transition Metal-Catalyzed Hydrogenation and Reduction

Transition metal catalysis, particularly asymmetric hydrogenation, is a cornerstone of modern stereoselective synthesis. Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands have proven to be highly effective for the enantioselective hydrogenation of pyridine (B92270) derivatives to afford chiral piperidines.

Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium complexes, often in combination with chiral bisphosphine ligands, are widely used for the asymmetric hydrogenation of various unsaturated substrates. rsc.org For the synthesis of 2-substituted piperidines, Rh-catalyzed asymmetric hydrogenation of the corresponding pyridinium (B92312) salts or other unsaturated precursors can provide high enantioselectivities. For example, a Rh-catalyzed asymmetric reductive Heck reaction has been developed to access 3-substituted piperidines, showcasing the versatility of rhodium catalysis in piperidine synthesis. thieme-connect.com

Iridium-Catalyzed Asymmetric Hydrogenation: Iridium catalysts, particularly those bearing N,P-ligands, have emerged as powerful tools for the asymmetric hydrogenation of N-heterocycles, including pyridines. diva-portal.org The hydrogenation of 2-substituted pyridinium salts using an Ir/SegPhos catalytic system has been shown to produce chiral piperidine derivatives with high levels of both enantioselectivity and diastereoselectivity. nih.gov This method allows for the synthesis of piperidines with two contiguous stereocenters.

The table below highlights representative examples of transition metal-catalyzed asymmetric hydrogenation for the synthesis of chiral piperidines.

| Metal Catalyst | Chiral Ligand | Substrate Type | Enantioselectivity (ee) | Diastereoselectivity (dr) | Ref. |

| Rhodium | Bisphosphine | Exocyclic α,β-unsaturated lactams | Up to 99% | N/A | rsc.org |

| Iridium | SegPhos | 2-Aryl-3-phthalimidopyridinium salts | High | High | nih.gov |

| Iridium | N,P-ligands | Substituted pyridines | Good to excellent | N/A | diva-portal.org |

Asymmetric Organocatalysis in Piperidine Formation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. Chiral amines, such as proline and its derivatives, are particularly effective in activating substrates through the formation of enamine or iminium ion intermediates.

Proline-Catalyzed Reactions: L-proline is a versatile and inexpensive organocatalyst that has been successfully employed in the asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.gov It can catalyze Mannich-type reactions between cyclic imines and carbonyl compounds, leading to the formation of the piperidine ring with high enantioselectivity. rsc.orgnih.gov Proline and its derivatives have also been used in cascade reactions to construct polysubstituted piperidines in a single step with excellent stereocontrol. acs.orgorganic-chemistry.org For instance, an organocatalytic cascade reaction based on an amidomalonate Michael addition to enals followed by an intramolecular hemiaminal formation has been developed for the synthesis of piperidine derivatives with good yields and enantioselectivities. soton.ac.uk

The following table summarizes the application of proline-based organocatalysis in piperidine synthesis.

| Catalyst | Reaction Type | Key Intermediate | Enantiomeric Excess (ee) | Ref. |

| L-proline | Biomimetic Mannich reaction | Enamine | Up to 97% | nih.gov |

| L-proline | Asymmetric aldol (B89426) reaction | Enamine | >99% | nih.gov |

| Proline derivative | Michael addition/Hemiaminal formation cascade | Iminium ion/Enamine | High | soton.ac.uk |

Radical Cyclization Approaches

Radical cyclization reactions offer a powerful and often complementary approach to the construction of cyclic systems, including piperidines. These reactions proceed through radical intermediates and are typically carried out under mild conditions, showing good functional group tolerance.

Tin Hydride-Mediated Cyclization: The use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a classic method for generating and cyclizing radicals. This approach has been applied to the synthesis of polysubstituted piperidines through the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org The stereochemical outcome of these cyclizations can be influenced by the substitution pattern of the acyclic precursor. For instance, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates with tributyltin hydride typically affords the trans-piperidines with moderate diastereoselectivity. nih.gov

Photoredox-Catalyzed Radical Cyclization: In recent years, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions using visible light. This has led to the development of novel radical cyclization strategies for piperidine synthesis. For example, an iridium(III) photoredox-catalyzed α-amino C–H arylation of piperidines followed by epimerization has been reported to yield highly substituted piperidines with high diastereoselectivity. nih.govchemrxiv.org Another approach involves the construction of spirocyclic piperidines from linear aryl halide precursors using an organic photoredox catalyst. This method proceeds via the formation of an aryl radical, which undergoes regioselective cyclization. nih.gov

The table below provides an overview of radical cyclization methods for piperidine synthesis.

| Method | Radical Generation | Key Features | Diastereoselectivity | Ref. |

| Tin Hydride-Mediated | Bu₃SnH, AIBN | Cyclization of α-aminoalkyl radicals | Moderate (trans) | rsc.orgnih.gov |

| Photoredox Catalysis (Ir) | Ir(III) photocatalyst, visible light | α-Amino C–H arylation followed by epimerization | High | nih.govchemrxiv.org |

| Photoredox Catalysis (Organic) | Organic photocatalyst, visible light | Aryl radical cyclization for spirocyclic piperidines | N/A | nih.gov |

Stereochemical Aspects in the Synthesis and Reactivity of 1 Benzyl 2 Methylpiperidine

Enantioselective Synthesis of Chiral 1-Benzyl-2-methylpiperidines

The creation of a specific enantiomer of 1-benzyl-2-methylpiperidine requires strategies that can introduce chirality in a controlled manner. This is often achieved through asymmetric catalysis or by utilizing existing sources of chirality.

Asymmetric Hydrogenation of Pyridinium (B92312) Salts

A prevalent and effective method for the enantioselective synthesis of 2-substituted piperidines involves the asymmetric hydrogenation of the corresponding N-benzylpyridinium salts. This approach deactivates the nitrogen atom's potential to poison the catalyst and enhances the reactivity of the aromatic ring toward reduction. The success of this strategy is highly dependent on the choice of the chiral catalyst, typically a transition metal complex with a chiral ligand.

Iridium-based catalysts have shown particular promise in this area. For the hydrogenation of N-benzyl-2-alkylpyridinium salts, iridium complexes paired with chiral phosphine (B1218219) ligands have been investigated. For instance, the use of the chiral phosphole-based ligand MP²-SEGPHOS with an iridium catalyst has been reported for the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, providing a versatile route to chiral piperidines.

Research has demonstrated that ligands such as MeO-BoQPhos, when used in iridium-catalyzed hydrogenations, can yield high levels of enantioselectivity for 2-alkylpyridinium salts. For the N-benzyl-2-methylpyridinium salt, hydrogenation with an Ir-MeO-BoQPhos catalyst resulted in the formation of this compound with a significantly improved enantiomeric ratio (er) of 82:18. This represents a substantial enhancement over previously reported methods using other ligands. The reaction conditions, including solvent, pressure, and temperature, are crucial for optimizing both the yield and the enantioselectivity of the product.

| Catalyst/Ligand | Reaction Conditions | Enantiomeric Ratio (er) |

|---|---|---|

| [Ir(COD)Cl]₂ / MeO-BoQPhos | H₂ (450 psi), THF, 30 °C | 82:18 |

| [Ir(COD)Cl]₂ / MP²-Segphos | H₂ (600 psi), PhMe/CH₂Cl₂, 28 °C, 20-24 h | 67:33 |

Chiral Pool and Chiral Auxiliary-Based Methods

Chiral Pool Synthesis

The chiral pool refers to the collection of readily available, enantiomerically pure natural products such as amino acids, monosaccharides, and terpenes, which can serve as starting materials for the synthesis of complex chiral molecules. This strategy leverages the inherent chirality of these natural compounds to construct the target molecule, thereby avoiding the need for an asymmetric induction step. For the synthesis of this compound, a plausible chiral pool starting material would be a compound that already contains the required stereocenter at the C2 position of the piperidine (B6355638) ring. While specific examples for the synthesis of this compound directly from the chiral pool are not extensively documented in the reviewed literature, one could envision a synthetic route starting from a chiral amino acid like L-alanine, which would provide the methyl-substituted stereocenter.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This method is a powerful tool for asymmetric synthesis.

In the context of this compound synthesis, a chiral auxiliary could be appended to a precursor molecule to control the stereoselective introduction of the methyl group at the C2 position. For example, Evans oxazolidinone auxiliaries are widely used to direct asymmetric alkylations. A synthetic sequence could involve the acylation of an Evans auxiliary with a suitable piperidine precursor, followed by diastereoselective methylation of the resulting enolate. Subsequent removal of the auxiliary would yield the chiral 2-methylpiperidine (B94953), which could then be N-benzylated. Similarly, pseudoephedrine can be used as a chiral auxiliary to form an amide, which then directs the stereoselective alkylation at the α-position before being cleaved to reveal the chiral product. While these are well-established general strategies, their specific application to the synthesis of this compound is not detailed in the available research.

Enantioselective Cyclization Strategies

Enantioselective cyclization reactions represent another powerful approach to constructing chiral heterocyclic rings like piperidine. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the ring-forming step.

One modern strategy that could be adapted for the synthesis of the 2-methylpiperidine core is a transaminase-triggered cyclization. This biocatalytic approach uses a transaminase enzyme to asymmetrically convert a keto group to an amine on a linear substrate containing a terminal leaving group. The resulting chiral amine can then undergo spontaneous intramolecular cyclization to form the chiral piperidine ring. For the synthesis of 2-methylpiperidine, a suitable substrate would be 6-chlorohexan-2-one. The choice of either an (R)- or (S)-selective transaminase allows for the production of either enantiomer of the final product with high enantiomeric excess. Following the cyclization, N-benzylation would yield the target compound, this compound.

Another promising method is the copper-catalyzed enantioselective cyclizative aminoboration of hydroxylamines. This reaction can form cis-2,3-disubstituted piperidines with excellent enantioselectivity. By choosing an appropriate substrate, this methodology could potentially be applied to synthesize a precursor to 2-methylpiperidine. The resulting boronate ester can be further functionalized, providing a versatile entry point to various piperidine derivatives.

Diastereoselective Control in this compound Synthesis

When additional stereocenters are present or introduced, the control of the relative stereochemistry becomes crucial. This is particularly relevant in the synthesis of substituted piperidines, where cis and trans diastereomers can exhibit different properties and biological activities.

Control of Relative Stereochemistry (e.g., cis/trans selectivity)

The hydrogenation of substituted pyridines can often lead to the preferential formation of the cis-diastereomer. This stereochemical outcome is a result of the catalyst coordinating to the less hindered face of the substrate during the hydrogen delivery steps. For instance, the hydrogenation of a 2,3-disubstituted pyridine (B92270) precursor would be expected to yield the corresponding cis-2,3-disubstituted piperidine. The presence of the N-benzyl group can influence the conformational preferences of the ring and its substituents, thereby affecting the diastereoselectivity of subsequent reactions.

Epimerization Studies and Thermodynamic/Kinetic Control

The interconversion of diastereomers at a specific stereocenter is known as epimerization. This process can be utilized to convert a kinetically favored but less stable diastereomer into the thermodynamically more stable one. In the context of substituted N-benzylpiperidines, base-mediated epimerization can be a powerful tool for accessing different diastereomers.

For a 2,3-disubstituted N-benzylpiperidine, the cis isomer, which may be formed under kinetic control during hydrogenation, can have one substituent in an axial position and the other in an equatorial position. This can lead to unfavorable 1,3-diaxial interactions. By treating the cis isomer with a base, an enolate can be formed at the C2 position. Subsequent re-protonation can lead to the formation of the more stable trans isomer, where both substituents can adopt equatorial positions, thus relieving the steric strain. This process is under thermodynamic control, as it allows the system to reach its lowest energy state. The choice of the N-protecting group is critical in these epimerization strategies, as it influences the conformational equilibrium of the piperidine ring. The N-benzyl group has been shown to be effective in facilitating the epimerization to the thermodynamically favored trans isomers in certain substituted piperidines.

| Reaction Type | Control Type | Favored Product | Rationale |

|---|---|---|---|

| Pyridine Hydrogenation | Kinetic | cis-Isomer | Hydrogen delivery from the less hindered face of the substrate. |

| Base-mediated Epimerization | Thermodynamic | trans-Isomer | Relief of steric strain (e.g., 1,3-diaxial interactions) by allowing substituents to adopt equatorial positions. |

Analysis of Configurational Stability and Racemization Pathways of this compound

The stereochemical characteristics of this compound are fundamentally linked to its configurational stability and the potential pathways for racemization. These aspects are dictated by the conformational dynamics of the piperidine ring and the energetic barriers to intermolecular and intramolecular transformations.

Configurational Stability

The piperidine ring in this compound predominantly adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. The configurational stability is largely determined by the orientation of the benzyl (B1604629) and methyl substituents on the ring. There are two primary chair conformers for each enantiomer: one with the 2-methyl group in an equatorial position and the other with it in an axial position.

It is generally accepted that the conformer with the larger substituent in the equatorial position is more stable due to the minimization of steric hindrance. In the case of 1,2-dimethylpiperidine, the conformer with the equatorial 2-methyl group is favored by approximately 1.8 kcal/mol over the one with the axial methyl group. nih.gov For this compound, the N-benzyl group also introduces significant steric bulk. To minimize steric strain, both the N-benzyl and the C2-methyl groups will preferentially occupy equatorial positions.

Molecular mechanics calculations have been shown to be effective in quantitatively predicting the conformer energies of substituted piperidines, taking into account electrostatic interactions. nih.gov

Table 1: Estimated Relative Conformational Energies

| Conformer of this compound | 2-Methyl Group Orientation | N-Benzyl Group Orientation (presumed) | Relative Free Energy (ΔG) | Stability |

|---|---|---|---|---|

| A | Equatorial | Equatorial | ~0 kcal/mol | Most Stable |

Note: The energy value is an estimate based on the related 1,2-dimethylpiperidine. The actual value for this compound may vary.

Racemization Pathways

Racemization of a chiral compound like this compound involves the conversion of one enantiomer into its mirror image, resulting in a 1:1 mixture. For this to occur, the stereocenter at the C2 position must be inverted. Several potential pathways for racemization can be considered.

One plausible mechanism for racemization is through epimerization under thermodynamic control. This process is particularly relevant in N-substituted piperidines and can be facilitated by conditions that allow for the temporary removal and re-addition of the proton at the chiral center. rsc.org For 2,3-disubstituted N-benzyl piperidines, epimerization can occur to alleviate unfavorable 1,3-diaxial interactions. rsc.org While this compound does not have a 3-substituent, the principle of achieving a more stable configuration through epimerization remains relevant.

A potential chemical pathway for this epimerization could involve the formation of an enamine intermediate. Under acidic or basic conditions, a proton could be abstracted from the C2 position, leading to the formation of a planar enamine. Subsequent reprotonation can occur from either face of the double bond, leading to a mixture of both enantiomers.

Nitrogen inversion is another dynamic process that occurs in piperidines. However, nitrogen inversion alone does not lead to racemization at the C2 carbon, as it does not involve breaking any bonds at the chiral center. The chair-to-chair ring flip is also a rapid process but similarly does not invert the stereochemistry at C2.

The energy barrier for racemization will depend on the specific pathway. For a process involving proton abstraction, the stability of the intermediate (e.g., the enamine) is a key factor. The presence of the N-benzyl group may influence the electron density at the C2 position and thus affect the ease of proton removal.

Table 2: Potential Racemization Pathways

| Pathway | Description | Conditions | Intermediate |

|---|---|---|---|

| Epimerization via Enamine Formation | Reversible proton abstraction from the C2 position leading to a planar enamine intermediate. | Acidic or basic catalysis | Enamine |

It is important to note that without specific experimental studies on the racemization of this compound, these pathways remain theoretical but are based on established principles of stereochemistry and reactivity in related piperidine systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 2 Methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within 1-Benzyl-2-methylpiperidine can be determined.

Proton NMR analysis of this compound provides distinct signals for each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the 2-methylpiperidine (B94953) ring.

The aromatic protons typically appear as a multiplet in the range of δ 7.20–7.40 ppm. liverpool.ac.ukntu.edu.sg The two benzylic protons are diastereotopic due to the chiral center at C2 of the piperidine (B6355638) ring, and they appear as two distinct doublets (an AB quartet) with a geminal coupling constant of approximately 13.6 Hz. liverpool.ac.uk The signals for the piperidine ring protons are found in the aliphatic region of the spectrum, along with the doublet for the methyl group protons.

Detailed ¹H NMR spectral data recorded in deuterated chloroform (B151607) (CDCl₃) are presented below:

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Aromatic (C₆H₅) | 7.40 - 7.26 | Multiplet (m) | - |

| Benzylic (CH₂) | 4.07 | Doublet (d) | 13.6 |

| Benzylic (CH₂) | 3.26 | Doublet (d) | 13.6 |

| Piperidine H-6 | 2.80 | Doublet of triplets (dt) | 11.6, 3.7 |

| Piperidine H-2 | 2.40 - 2.32 | Multiplet (m) | - |

| Piperidine Ring (CH, CH₂) | 1.74 - 1.31 | Multiplet (m) | - |

| Methyl (CH₃) | 1.18 | Doublet (d) | 6.0 |

| Data synthesized from multiple sources. liverpool.ac.ukrsc.org |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum for this compound shows signals for the six carbons of the aromatic ring, the benzylic carbon, and the six carbons of the 2-methylpiperidine moiety.

Assignments for the carbon signals are typically confirmed using two-dimensional NMR techniques. whiterose.ac.uk Based on data from closely related structures, the expected chemical shifts are as follows:

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| Aromatic (ipso-C) | ~139.8 |

| Aromatic (CH) | ~129.1 - 126.9 |

| Benzylic (NCH₂) | ~58.7 |

| Piperidine (NCHMe, C-2) | ~56.4 |

| Piperidine (NCH₂, C-6) | ~54.1 |

| Piperidine (CH₂) | ~34.0 |

| Piperidine (CH₂) | ~27.7 |

| Methyl (CH₃) | ~20.7 |

| Chemical shifts are based on the reported values for a structurally similar compound, methyl this compound-3-carboxylate. rsc.org |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional NMR experiments are employed. whiterose.ac.uk

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on C2, C3, C4, C5, and C6 of the piperidine ring, establishing the connectivity within the heterocyclic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon signals based on the already assigned proton spectrum. For example, the proton signal of the methyl group would show a cross-peak to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. This technique is crucial for connecting different fragments of the molecule. Key HMBC correlations for this compound would include cross-peaks between the benzylic protons and the piperidine carbons C2 and C6, as well as the ipso-carbon of the phenyl ring, thus confirming the N-benzyl linkage. whiterose.ac.uk

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for determining the molecular weight, confirming the elemental formula, and assessing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. In the analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any volatile impurities. mit.eduacs.org The purity of the sample can be assessed by the presence of a single major peak in the resulting chromatogram.

As the separated components elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each component. The mass spectrum of this compound shows a molecular ion peak (or a protonated molecular ion [M+H]⁺ at m/z 189) corresponding to its molecular weight. The spectrum also displays characteristic fragment ions resulting from the breakdown of the molecule. A common fragmentation pathway involves the cleavage of the benzylic C-N bond, producing a stable tropylium (B1234903) ion at m/z 91, which is often the base peak.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the mass of a molecule with extremely high accuracy, typically to four or five decimal places. whiterose.ac.ukacs.org This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₃H₁₉N.

HRMS analysis can differentiate this formula from other combinations of atoms that might have the same nominal mass. The calculated exact mass for the protonated molecule [C₁₃H₁₉N + H]⁺ is 190.1590. An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the compound's elemental composition. acs.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and analyzing the vibrational modes of a molecule. For a non-linear molecule like this compound, which consists of 31 atoms, the number of fundamental vibrational modes is calculated to be 3N-6, resulting in 87 possible normal modes of vibration. libretexts.orglibretexts.org These vibrations include stretching, bending, wagging, twisting, scissoring, and rocking motions of the constituent atoms and functional groups. libretexts.org

The IR spectrum of this compound is characterized by a series of absorption bands that correspond to specific vibrational frequencies. The analysis of these bands allows for the identification of key structural features.

Key Vibrational Modes:

Aromatic C-H Stretching: The presence of the benzyl group is confirmed by characteristic sharp absorption bands in the high-frequency region of the spectrum, typically between 3000 and 3100 cm⁻¹. These bands are attributed to the stretching vibrations of the C-H bonds within the phenyl ring. mdpi.com

Aliphatic C-H Stretching: The piperidine ring and the methyl group exhibit C-H stretching vibrations in the range of 2850-2960 cm⁻¹. These bands are often strong and can be used to distinguish between symmetric and asymmetric stretching modes.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the piperidine ring and the bond connecting the benzyl group to the nitrogen atom typically appears in the fingerprint region of the spectrum, usually between 1000 and 1300 cm⁻¹.

Ring Vibrations: The piperidine ring itself undergoes complex vibrational modes, including ring stretching and deformation, which contribute to the intricate pattern of absorption bands in the fingerprint region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. mdpi.com

The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretching | Phenyl Ring | 3000 - 3100 |

| Aliphatic C-H Stretching | Piperidine Ring, CH₃ | 2850 - 2960 |

| C-N Stretching | Tertiary Amine | 1000 - 1300 |

| Aromatic C=C Stretching | Phenyl Ring | 1450 - 1600 |

| C-H Bending (Methyl) | CH₃ | ~1375 and ~1450 |

| Aromatic C-H Bending (Out-of-plane) | Phenyl Ring | 690 - 900 |

Advanced Chiroptical Spectroscopy for Stereochemical Confirmation (e.g., Circular Dichroism)

Due to the presence of a chiral center at the C-2 position of the piperidine ring, this compound can exist as a pair of enantiomers, (R)- and (S)-1-Benzyl-2-methylpiperidine. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are essential for confirming the absolute stereochemistry of these enantiomers.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum displays the difference in absorbance (ΔA) as a function of wavelength.

For this compound, the electronic transitions associated with the phenyl chromophore of the benzyl group are the primary contributors to the CD spectrum in the ultraviolet region. The spatial arrangement of this chromophore relative to the chiral center of the 2-methylpiperidine ring dictates the sign and intensity of the Cotton effects observed in the CD spectrum.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the CD spectra for both the (R) and (S) enantiomers. rsc.org By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the enantiomer can be unequivocally assigned. The features in the CD spectra can be associated with the specific (R) or (S) configuration at the chiral center. rsc.org

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the solid state.

For derivatives of benzylpiperidine, X-ray crystallographic studies have shown that the piperidine ring typically adopts a chair conformation. researchgate.net In the case of this compound, it is expected that the substituents on the piperidine ring will preferentially occupy equatorial positions to minimize steric hindrance. researchgate.net

A single-crystal X-ray diffraction analysis of this compound would provide the following critical data:

Confirmation of the Chair Conformation: The analysis would confirm that the piperidine ring adopts a stable chair conformation.

Stereochemistry: The relative positions of the benzyl group at N-1 and the methyl group at C-2 would be determined, confirming the cis or trans relationship between them. For a specific enantiomer, the absolute configuration could also be determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained.

Torsional Angles: The dihedral angles, which define the conformation of the molecule, would be accurately measured.

Intermolecular Interactions: The packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding or van der Waals forces, would be identified.

The following table presents hypothetical, yet representative, crystallographic data for this compound, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 9.876 |

| β (°) | 95.43 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.15 |

Computational Chemistry and Theoretical Investigations of 1 Benzyl 2 Methylpiperidine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecular systems with a favorable balance between accuracy and computational cost. For 1-benzyl-2-methylpiperidine, DFT calculations can elucidate its conformational preferences, electronic structure, and spectroscopic characteristics.

Conformational Analysis and Energy Minima

The conformational landscape of this compound is primarily dictated by the orientation of the methyl group on the piperidine (B6355638) ring and the rotation around the C-N bond connecting the benzyl (B1604629) group. The piperidine ring typically adopts a chair conformation to minimize steric strain. The methyl group at the 2-position can exist in either an axial or an equatorial position.

Theoretical calculations on closely related structures, such as 2-methyl-1-phenylpiperidine, have shown that the axial conformer can be modestly favored over the equatorial one. nih.gov This preference is attributed to the pseudoallylic strain that arises from the partial double-bond character of the C-N bond, which encourages the 2-substituent to adopt an axial orientation. nih.gov For this compound, a similar trend is expected. DFT calculations, for instance at the M06-2X/6-311G(d,p) level of theory, can quantify the energy difference (ΔG) between these conformers. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers based on DFT Calculations.

| Conformer | Orientation of 2-methyl group | Relative Free Energy (kcal/mol) |

| A | Axial | 0.00 |

| B | Equatorial | ~1.0 - 2.0 |

Note: This table is illustrative and based on findings for structurally similar compounds. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the benzyl ring and the nitrogen atom of the piperidine ring, reflecting the regions of higher electron density. The LUMO, conversely, is likely distributed over the antibonding orbitals of the benzyl group. DFT calculations can provide precise energies for these orbitals and map their spatial distribution. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.org

Table 2: Representative FMO Energies and Reactivity Descriptors for a Piperidine Derivative.

| Parameter | Formula | Typical Value (eV) |

| EHOMO | - | ~ -6.5 |

| ELUMO | - | ~ -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.5 |

Note: These values are representative for a generic substituted piperidine and would need to be specifically calculated for this compound.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, with a high degree of accuracy. nih.govmdpi.com

The theoretical vibrational spectrum of this compound can be computed to aid in the assignment of experimental IR and Raman bands. mdpi.com Calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. nih.gov For instance, characteristic C-H stretching vibrations of the aromatic and aliphatic parts, as well as C-N stretching modes, can be predicted. mdpi.com

Similarly, DFT can be employed to predict the ¹H and ¹³C NMR chemical shifts. nrel.govrsc.org This is achieved by calculating the isotropic magnetic shielding constants for each nucleus and referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov Such predictions are invaluable for structural elucidation and for assigning signals in experimentally obtained spectra, especially for complex molecules with overlapping peaks. mdpi.com

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data.

| Spectroscopy Type | Parameter | Predicted Value |

| IR | C-H stretch (aromatic) | 3050-3150 cm⁻¹ |

| IR | C-H stretch (aliphatic) | 2850-3000 cm⁻¹ |

| ¹H NMR | Benzyl protons | 7.2-7.4 ppm |

| ¹H NMR | Piperidine protons | 1.5-3.0 ppm |

| ¹³C NMR | Aromatic carbons | 120-140 ppm |

| ¹³C NMR | Aliphatic carbons | 20-60 ppm |

Note: This table provides expected ranges. Precise theoretical values require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound in various environments, such as in solution. mdpi.com

For a flexible molecule like this compound, MD simulations can be used to explore its conformational space more extensively than static DFT calculations. nih.gov Simulations can reveal the relative populations of different conformers, the energy barriers for conformational transitions, and the influence of the solvent on the conformational equilibrium. rsc.org Enhanced sampling techniques can be employed to accelerate the exploration of the conformational landscape and overcome high energy barriers. mdpi.com

Furthermore, MD simulations are invaluable for studying the interactions of this compound with other molecules, such as biological macromolecules or solvent molecules. These simulations can provide insights into binding modes, interaction energies, and the role of specific functional groups in intermolecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are instrumental in rational drug design, allowing for the prediction of the activity of novel compounds and the optimization of lead structures.

Derivation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. drugdesign.org For this compound and its analogs, a wide range of descriptors can be derived from their 2D and 3D structures. nih.govnih.gov

These descriptors can be broadly categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rotatable bonds, hydrogen bond donors/acceptors), and electronic descriptors (e.g., partial charges). researchgate.net

3D descriptors: Calculated from the 3D coordinates of the molecule, encompassing geometric descriptors (e.g., molecular surface area, volume, shape indices) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Table 4: Examples of Molecular Descriptors for QSAR Studies of Piperidine Derivatives.

| Descriptor Class | Specific Descriptor | Description |

| Constitutional (2D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional (2D) | Number of Rotatable Bonds | A measure of molecular flexibility. |

| Topological (2D) | Kier & Hall Connectivity Indices | Describe the branching and connectivity of the molecular graph. |

| Geometric (3D) | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Electronic (3D) | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum Chemical (3D) | HOMO/LUMO Energies | Relate to the molecule's electron-donating and accepting capabilities. |

These descriptors, once calculated for a series of this compound derivatives with known biological activities, can be used to build a predictive QSAR model using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov

Predictive Modeling for Structure-Activity Correlations

Predictive modeling for structure-activity relationships (SAR) is a cornerstone of modern computational chemistry, enabling the rational design of molecules with desired biological activities. For this compound and its derivatives, various computational techniques are employed to establish correlations between their chemical structures and biological functions. These models are instrumental in prioritizing synthetic targets and elucidating the molecular features crucial for activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool in this domain. QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties, or "descriptors." For benzylpiperidine derivatives, these descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For instance, in a study on a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase (AChE), QSAR analyses revealed that electronic properties, such as the highest occupied molecular orbital (HOMO) energy and the magnitude of the dipole moment of the indanone ring, were significant for inhibitory potency. nih.gov Conversely, for substituents on the benzylpiperidine ring, molecular shape, represented by the largest principal moment of inertia, and the HOMO of the substituted aromatic ring were found to be the most critical factors. nih.gov This suggests that while electronic factors govern the interactions of one part of the molecule, steric fit is more important for another. nih.gov

Another approach involves the use of online predictive tools. The Prediction of Activity Spectra for Substances (PASS) tool, for example, can predict a wide range of biological activities for a given chemical structure based on a training set of known active compounds. clinmedkaz.org For new piperidine derivatives, PASS can generate a probable activity spectrum, highlighting potential therapeutic applications such as anticancer, central nervous system, local anesthetic, antiarrhythmic, and antimicrobial agents. clinmedkaz.org This allows for an initial in silico screening to guide further preclinical studies. clinmedkaz.org

Molecular docking simulations also play a crucial role in predicting structure-activity correlations. These methods predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, in the case of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, a potent AChE inhibitor, docking studies have been used to predict its binding site within the enzyme. elsevierpure.com Such studies can elucidate key interactions, such as those between the ammonium (B1175870) group of the piperidine ring and specific amino acid residues like Trp84 and Phe330 in AChE. elsevierpure.com Understanding these interactions at the atomic level is vital for designing more potent and selective inhibitors.

The following interactive table illustrates the types of molecular descriptors that could be used in a QSAR study of this compound derivatives and their hypothetical correlation with a specific biological activity.

| Derivative | Electronic Descriptor (e.g., HOMO Energy) | Steric Descriptor (e.g., Molar Refractivity) | Hydrophobic Descriptor (e.g., logP) | Predicted Biological Activity (IC50, nM) |

| This compound | -5.8 eV | 65.2 | 3.5 | 500 |

| 1-(4-Chlorobenzyl)-2-methylpiperidine | -6.1 eV | 70.3 | 4.2 | 250 |

| 1-(4-Methoxybenzyl)-2-methylpiperidine | -5.5 eV | 68.9 | 3.3 | 600 |

| 1-Benzyl-2-ethylpiperidine | -5.7 eV | 69.8 | 3.9 | 450 |

Mechanistic Studies of Chemical Reactions via Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the energetics of these processes. For reactions involving this compound, theoretical calculations can complement experimental studies and help in optimizing reaction conditions.

One area where computational methods have been applied to similar structures is in the study of stereoisomerism. For example, the epimerization of substituted N-benzyl piperidines can be investigated using computational models. rsc.org Density Functional Theory (DFT) calculations can be employed to determine the relative stabilities of different diastereomers, such as the cis and trans isomers of a disubstituted piperidine. rsc.org By calculating the energy profiles for the interconversion pathways, which may proceed through an enolate intermediate, the thermodynamic and kinetic factors governing the stereochemical outcome of a reaction can be understood. rsc.org For instance, in 2,3-disubstituted N-benzyl piperidines, the trans isomer may be thermodynamically more stable due to the relief of unfavorable 1,3-diaxial interactions present in the cis isomer. rsc.org

Computational studies can also be used to investigate the mechanisms of synthetic reactions. For the synthesis of complex molecules containing the benzylpiperidine scaffold, understanding the reaction mechanism is crucial for improving yields and selectivity. For example, in multi-component reactions, DFT calculations can be used to map out the potential energy surface of the reaction, identifying the most likely reaction pathway. This involves locating the transition state structures and calculating the activation energies for each elementary step.

A hypothetical example of using computational methods to study the mechanism of an N-alkylation reaction to form a this compound derivative is presented in the table below. The data illustrates how computational chemistry can provide quantitative insights into reaction kinetics.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Rate-Determining Step |

| Nucleophilic attack of piperidine on benzyl bromide | DFT (B3LYP/6-31G) | 15.2 | No |

| Deprotonation of the piperidinium (B107235) intermediate | DFT (B3LYP/6-31G) | 5.8 | No |

| Overall Reaction | DFT (B3LYP/6-31G*) | 15.2 | Nucleophilic attack |

In more complex reactions, such as cycloadditions, computational methods like the analysis of the Bonding Evolution Theory (BET) can provide a detailed picture of the bond formation and breaking processes. mdpi.com While not directly studying this compound, such studies on related heterocyclic systems showcase the depth of mechanistic understanding that can be achieved. mdpi.com These computational approaches can distinguish between concerted and stepwise mechanisms and even identify short-lived intermediates that may be difficult to detect experimentally. mdpi.com

Structure Activity Relationship Sar Studies and Mechanistic Insights for 1 Benzyl 2 Methylpiperidine Derivatives

Influence of N-Benzyl Substitution on Molecular Recognition

The N-benzyl group is a recurring and significant structural motif in a vast array of biologically active compounds, playing a pivotal role in their interaction with physiological targets. acs.org In the context of 1-benzyl-2-methylpiperidine derivatives, this substituent is crucial for molecular recognition and the modulation of physicochemical properties. acs.org

The aromatic nature of the benzyl (B1604629) group allows it to engage in various non-covalent interactions that are fundamental to ligand-receptor binding. Notably, it can participate in cation-π interactions, where the electron-rich π-system of the benzene (B151609) ring interacts favorably with cationic or partially charged moieties within a protein's binding pocket. acs.org Furthermore, π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan can further stabilize the ligand-receptor complex. nih.gov The structural flexibility of the N-benzylpiperidine (N-BP) moiety also allows it to adopt conformations that optimize these interactions within the binding site. acs.org

Role of the 2-Methyl Stereochemistry in Biological Interaction

While direct SAR studies on the enantiomers of this compound are not extensively detailed in the available literature, research on analogous structures highlights the critical nature of stereochemistry in this class of compounds. For instance, studies on 2,5-disubstituted piperidine (B6355638) derivatives have demonstrated that cis and trans isomers exhibit differential activity and selectivity for biological targets such as the dopamine (B1211576) transporter. nih.gov This underscores the principle that the spatial arrangement of substituents on the piperidine ring is a key determinant of pharmacological activity.

Conformation-Activity Relationships of the Piperidine Ring System

The piperidine ring is not a static, planar structure but rather exists in a dynamic equilibrium of various conformations, with the chair form being the most stable and predominant. nih.gov However, other conformations, such as the twist-boat and boat forms, are also possible and can be relevant for biological activity. nih.govresearchgate.net The conformational preference of the piperidine ring in this compound derivatives can be influenced by the nature of the N-substituent and other ring substituents, which in turn can affect the molecule's biological profile.

While the low-energy chair conformation is generally favored, studies on related piperidine-containing ligands have shown that receptor binding does not always necessitate this specific conformation. In some cases, a deviation from the ideal chair state, or even the adoption of a higher-energy boat-like conformation, is tolerated and can even be favorable for binding to a particular target. researchgate.net For example, research on a P2Y14R antagonist demonstrated that replacing a flexible piperidine with a rigid, boat-constrained quinuclidine (B89598) moiety resulted in only a modest decrease in binding affinity, suggesting that the receptor can accommodate non-chair conformations. researchgate.net

The presence of the N-benzyl group can also influence the conformational equilibrium of the piperidine ring. This interplay between the substituent and the ring conformation ultimately dictates the three-dimensional shape of the molecule and the spatial disposition of its key interacting groups, thereby impacting its affinity and activity at a given biological target.

Ligand-Target Interaction Profiling via Molecular Docking

Molecular docking has emerged as a powerful computational tool to simulate and visualize the interactions between a ligand, such as a this compound derivative, and its protein target at the molecular level. These in silico studies provide valuable insights into the binding mode, affinity, and the key structural determinants of molecular recognition.

Elucidation of Binding Site Interactions

Molecular docking studies on various N-benzylpiperidine derivatives have revealed a range of non-covalent interactions that are crucial for their binding to different biological targets. These interactions collectively contribute to the stability of the ligand-receptor complex and determine the binding affinity.

Commonly observed interactions include:

Hydrogen Bonds: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, forming crucial interactions with donor residues in the binding pocket.

π-π Stacking: The aromatic ring of the benzyl group can stack with the aromatic rings of amino acids like tyrosine, tryptophan, and phenylalanine. nih.gov

C-H...π Interactions: The hydrogen atoms of the piperidine and benzyl groups can interact with the π-systems of aromatic residues. nih.gov

The following table summarizes the binding energies of some docked N-benzylpiperidine derivatives against a viral protease, illustrating the quantitative output of such studies.

| Ligand | Binding Energy (kcal/mol) |

| Derivative 1 | -6.8 |

| Derivative 2 | -7.1 |

| Derivative 3 | -7.3 |

| Derivative 4 | -6.5 |

| Derivative 5 | -7.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Analysis of Key Amino Acid Residues in Binding Pockets

A critical outcome of molecular docking simulations is the identification of specific amino acid residues within the binding pocket that play a pivotal role in ligand recognition and binding. Understanding these key residues is essential for the rational design of more potent and selective inhibitors.

For instance, in the binding of certain N-benzylpiperidine derivatives to the sigma-1 receptor, computational studies have highlighted the importance of a network of hydrophobic residues, including Ile124, Phe133, Val152, His154, Val162, and Trp164, which form a secondary sub-pocket that accommodates the ligand. nih.gov Similarly, interactions with other residues such as Trp89, Leu95, Tyr103, and Leu105 have been shown to be crucial for stabilizing the ligand in the binding site. nih.gov

The table below provides an example of the key amino acid residues and the types of interactions observed in the docking of a 1-benzyl-4-substituted piperidine derivative with acetylcholinesterase (AChE).

| Amino Acid Residue | Interaction Type |

| Trp84 | π-cation |

| Tyr121 | Hydrogen Bond |

| Phe330 | π-π Stacking |

| Trp279 | Hydrophobic |

| Tyr334 | Hydrophobic |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Design Principles for Modulating Structure-Activity Profiles

The collective insights from SAR studies and molecular modeling provide a rational basis for the design and optimization of this compound derivatives with improved biological activity and selectivity. The goal of such design efforts is to systematically modify the chemical structure to enhance desired pharmacological properties while minimizing off-target effects.

Several key design principles have emerged from the study of this class of compounds:

Modification of the N-Benzyl Group: Introducing substituents on the benzyl ring can modulate electronic and steric properties, leading to altered binding affinities. The position and nature of these substituents are critical, as demonstrated in studies where ortho- and meta-substituted N-benzyl piperidines showed varying affinities and selectivities for monoamine transporters.

Stereochemical Control: As the stereochemistry of the 2-methyl group is likely to be a critical determinant of activity, the synthesis of enantiomerically pure compounds is a key strategy to probe the optimal spatial arrangement for a given target.

Piperidine Ring Substitution: The introduction of other substituents on the piperidine ring can be used to explore additional binding interactions, improve physicochemical properties, and constrain the ring's conformation.

Bioisosteric Replacement: Replacing the piperidine ring with other heterocyclic systems, or the benzyl group with other aromatic or heteroaromatic moieties, can lead to novel compounds with different pharmacological profiles. For example, replacing the piperidine with a piperazine (B1678402) ring has been explored to assess the influence of an additional nitrogen atom.

By systematically applying these principles, researchers can navigate the chemical space around the this compound scaffold to develop new chemical entities with tailored biological activities.

Applications and Utility of 1 Benzyl 2 Methylpiperidine in Organic Synthesis

Role as a Key Synthetic Intermediate for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. nih.gov 1-Benzyl-2-methylpiperidine serves as a crucial intermediate for the synthesis of more complex heterocyclic systems through functionalization of the piperidine (B6355638) ring. The presence of the N-benzyl group influences the reactivity of the adjacent α-carbons, enabling regioselective modifications.

Research has demonstrated that the α-functionalization of N-benzyl-2-methylpiperidine can be directed to either the C2 or C6 position, depending on the reaction conditions. This regioselectivity is critical when using the molecule as an intermediate. For instance, studies on the α-alkylation of N-benzyl-2-methylpiperidine have shown different outcomes when using zinc-mediated versus Grignard-based methods, highlighting its utility in controlled synthetic pathways. acs.org This controlled functionalization allows chemists to use this compound as a scaffold to construct fused or more elaborately substituted nitrogen-containing heterocyclic systems. nih.govacs.org

Table 1: Regioselectivity in the α-Functionalization of N-Benzyl-2-methylpiperidine

| Method | Reagents | Major Product Position | Reference |

|---|---|---|---|

| Zn-mediated Alkylation | Zn, Alkyl Halide | C6-alkylation | acs.org |

Utilization in the Preparation of Complex Alkaloid Analogues

The piperidine skeleton is a core component of numerous alkaloids, a class of naturally occurring compounds with a wide range of biological activities. nih.govnih.govresearchgate.net Consequently, synthetic derivatives of piperidine are essential for the development of alkaloid analogues for pharmaceutical research. This compound provides a foundational structure for assembling such complex molecules.